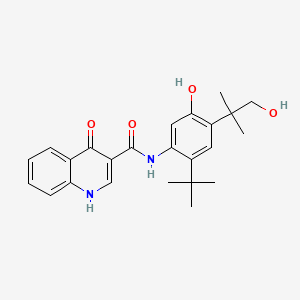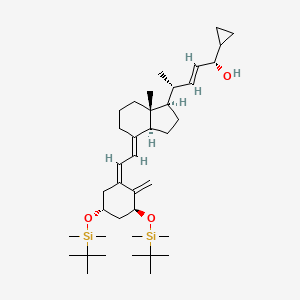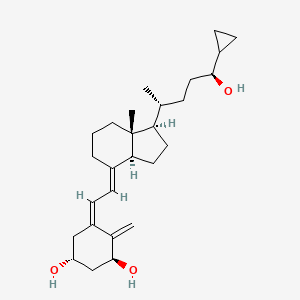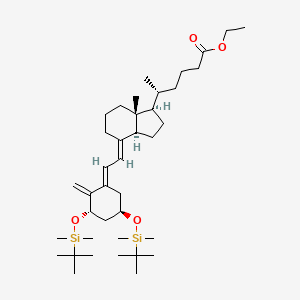
Gabapentin-D10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentin-D10 is an anticonvulsant that is prescribed for the treatment of a number of conditions including epilepsy and neuropathic pain . It is sold under the trade names Neurostil, Gabarone, and Nupentin .
Synthesis Analysis
Gabapentin can be synthesized from the intermediate 1,1-cyclohexane diacetic acid anhydride via the ‘Hofmann’ rearrangement . The process involves obtaining 1,1-cyclohexane diacetic acid monoamide from 1,1-cyclohexane diacetic acid anhydride . The reaction is characterized by the use of an ammonia precursor or pre-generated ammonia-isopropanol solution . The gabapentin is then obtained by subjecting the 1,1-cyclohexane diacetic acid monoamide sodium salt in an aqueous solution to a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite .
Molecular Structure Analysis
Gabapentin’s molecular structure was simulated using Density Functional Theory (DFT) employed with B3LYP/6-311++G(d,p) basis set . The optimized molecular geometry and chemical shifts of gabapentin were obtained from this simulation .
Chemical Reactions Analysis
Gabapentinoids, including gabapentin, have been found to alter calcium-mediated signaling events in various tissues . These tissues include bone, muscle, and cartilage, where gabapentinoids can affect skeletal formation, mechanosensation, and normal tissue function/repair .
Physical And Chemical Properties Analysis
Gabapentin is an anticonvulsant drug with poor chemical stability that is particularly sensitive to heat and mechanical stress . The chemical stability of gabapentin can be improved by cocrystallization with organic acids .
Aplicaciones Científicas De Investigación
Pain Management
Gabapentin was originally developed as a potential agonist for Gamma-Amino-Butyric-Acid (GABA) receptors, aiming to inhibit the activation of pain-signaling neurons . It is now broadly used for various conditions, including acute and chronic neuropathic pain .
Anticonvulsant
Gabapentin is an anticonvulsant, prescribed for treatment of a number of conditions including epilepsy . It binds to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium .
Sleep Disorders
Gabapentin is used to treat sleep disturbances. It enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Psychiatric Disorders
Gabapentin is used for treating psychiatric disorders. It inhibits glutamate release and interferes with the activation of NMDA receptors .
Ocular Surface Diseases
Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . It has demonstrated efficacy in managing ocular pain associated with dry eye and/or corneal ulcers .
Anti-inflammatory and Wound-healing Properties
Gabapentin displays inhibition of NF-kB activation and subsequent production of inflammatory cytokines, and stimulation of the purinergic adenosine A1 receptor, which supports its anti-inflammatory and wound-healing properties .
Drug Testing and Forensic Analysis
Gabapentin-D10 is used as a stable labeled internal standard suitable for quantitation of gabapentin levels in women, men or children by LC/MS applications for urine drug testing, pain prescription monitoring, clinical toxicology, or forensic analysis .
Crystal Structure Analysis
Gabapentin is an important Active Pharmaceutical Ingredient (API), with a complex mechanism of action and broad therapeutical applications. Multiple crystal structures containing Gabapentin have been successfully obtained and analyzed .
Mecanismo De Acción
Target of Action
Gabapentin-D10, like its parent compound Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . This subunit is an auxiliary component of the channels and plays a crucial role in the regulation of calcium ion flow across cell membranes, which is vital for the transmission of electrical signals in neurons .
Mode of Action
Gabapentin-D10 binds specifically to the α2δ-1 subunit, modulating its activity . This binding inhibits the trafficking of α1 pore-forming units of calcium channels (particularly N-type) from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion (DRG) neurons and dorsal horn neurons . This action results in a decrease in calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thus decreasing neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by Gabapentin-D10 involves the modulation of voltage-gated calcium channels. By binding to the α2δ-1 subunit, Gabapentin-D10 inhibits the activity of these channels, particularly the N-type . This action disrupts the normal flow of calcium ions, which are crucial for the release of neurotransmitters from nerve terminals. As a result, the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn is blunted .
Pharmacokinetics
Gabapentin-D10 shares similar pharmacokinetic properties with Gabapentin. Its half-life is approximately 5-7 hours . Gabapentin has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .
Result of Action
The molecular and cellular effects of Gabapentin-D10’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated calcium channels, Gabapentin-D10 decreases the release of excitatory neurotransmitters, thereby suppressing excessive neuronal firing . This leads to its therapeutic effects in conditions such as peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .
Action Environment
The action, efficacy, and stability of Gabapentin-D10 can be influenced by various environmental factors. For instance, its effectiveness can be affected by the patient’s metabolic rate, the presence of other medications, and individual variations in drug metabolism and excretion . Furthermore, Gabapentin-D10 is suitable for GC/MS or LC/MS testing or isotope dilution methods in various environments, including forensic analysis, clinical toxicology, pain prescription monitoring, or urine drug testing .
Safety and Hazards
Gabapentin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may damage the unborn child . It is generally safe but can have side effects, including blurred vision and behavior changes .
Direcciones Futuras
There are increasing concerns regarding the abusive potential of gabapentinoids, putting at risk patients with neuropathic pain requiring long-term pain management . Despite randomized controlled trials documenting the adverse events of gabapentinoids on the nervous system, there was no evidence of gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .
Propiedades
| { "1. Design of the Synthesis Pathway": "Gabapentin-D10 can be synthesized by the deuteration of Gabapentin. The reaction can be carried out using deuterated reagents and solvents.", "2. Starting Materials": [ "Gabapentin", "Deuterated reagents", "Deuterated solvents" ], "3. Reaction": [ "Gabapentin is dissolved in deuterated solvents", "Deuterated reagents are added to the solution", "The reaction mixture is stirred at a specific temperature and pressure for a specific time", "The reaction mixture is then purified using chromatography to obtain Gabapentin-D10" ] } | |
Número CAS |
1126623-20-8 |
Fórmula molecular |
C9H7D10NO2 |
Peso molecular |
181.29 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
60142-96-3 (unlabelled) |
Etiqueta |
Gabapentin |
Origen del producto |
United States |
Q & A
Q1: What is the role of Gabapentin-D10 in the research study?
A1: Gabapentin-D10 serves as an internal standard in the LC-MS/MS method developed to quantify Gabapentin and Buprenorphine in human serum []. The use of a stable isotope-labeled internal standard like Gabapentin-D10 helps improve the accuracy and reliability of the analysis by accounting for variations during sample preparation and ionization.
Q2: Why is a rapid and sensitive method for quantifying Gabapentin and Buprenorphine in human serum clinically relevant?
A2: Gabapentin is being investigated as a potential opioid-sparing medication for pain management and in treating opioid withdrawal []. Buprenorphine is a partial opioid agonist used in managing opioid use disorder and chronic pain. Monitoring the levels of these drugs in patients' serum is crucial to ensure therapeutic efficacy and minimize potential drug interactions or adverse events. The development of a rapid LC-MS/MS method with a 2-minute runtime allows for efficient therapeutic drug monitoring [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)
